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molecular formula C11H13NO2 B8367041 4-Hydroxy-3,3-dimethyl-3,4-dihydro-1H-quinolin-2-one

4-Hydroxy-3,3-dimethyl-3,4-dihydro-1H-quinolin-2-one

Cat. No. B8367041
M. Wt: 191.23 g/mol
InChI Key: FQWDLVXKNQDBCL-UHFFFAOYSA-N
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Patent
US08143278B2

Procedure details

A mixture of 4-Hydroxy-3,3-dimethyl-3,4-dihydro-1H-quinolin-2-one (1.0 g, 5.2 mmol) and MnO2 (4.5 g, 52 mmol) in DMF-CH2Cl2 (10%, v/v, 20 mL) is heat to reflux for overnight (˜16 h). The insoluble material is removed by filtration through a pad of celite (˜1 cm), and washed with CH2Cl2. The combined solution is concentrated under vacuum, and yields the title compound as colorless solid (675 mg, yield 69%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
DMF CH2Cl2
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 g
Type
catalyst
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=[O:12])[C:3]1([CH3:14])[CH3:13]>CN(C=O)C.C(Cl)Cl.O=[Mn]=O>[CH3:13][C:3]1([CH3:14])[C:2](=[O:1])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4]1=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1C(C(NC2=CC=CC=C12)=O)(C)C
Name
DMF CH2Cl2
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O.C(Cl)Cl
Name
Quantity
4.5 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for overnight (˜16 h)
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The insoluble material is removed by filtration through a pad of celite (˜1 cm)
WASH
Type
WASH
Details
washed with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The combined solution is concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1(C(NC2=CC=CC=C2C1=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 675 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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